![molecular formula C15H22N2O3S B2481425 N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide CAS No. 2034365-08-5](/img/structure/B2481425.png)
N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(Tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide often involves multistep synthetic routes, incorporating strategies such as nucleophilic substitution, cyclization, and amide formation. Techniques such as microwave-assisted synthesis and palladium-catalyzed carbon-sulfur bond formation have been explored for the synthesis of similar compounds, offering insights into potential methods for efficiently assembling such complex structures (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(Tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide, like its analogs, can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. Studies on related compounds have demonstrated the importance of hydrogen bonding, π-π stacking interactions, and molecular conformations in stabilizing the crystal structure and influencing the molecule's overall geometry and reactivity (Prabhuswamy et al., 2016).
Scientific Research Applications
Heterocyclic Synthesis
Research has demonstrated the utility of thiophene derivatives in the synthesis of various heterocyclic compounds, highlighting the importance of such structures in medicinal chemistry and drug development. For instance, thiophenylhydrazonoacetates have been utilized to synthesize a range of nitrogen nucleophile derivatives, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene compounds in heterocyclic synthesis (Mohareb et al., 2004).
Cannabinoid Receptor Research
Studies involving the cannabinoid CB1 receptors have made use of analogs similar to N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide, particularly in the development of radioiodinated ligands like AM251. This research is pivotal for understanding the in vivo binding of cannabinoid receptors in the brain, contributing significantly to our knowledge of cannabinoid system functioning and its implications for treating various neurological conditions (Gatley et al., 1996).
Mycobacterium Tuberculosis Research
Compounds derived from piperidin-4-one, including tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This research highlights the potential of such derivatives in developing novel therapeutic agents against tuberculosis, demonstrating the critical role of heterocyclic compounds in addressing global health challenges (Samala et al., 2013).
Nanoparticle Catalysis
Innovative research has also explored the use of manganese oxide nanoparticles as catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives. This approach not only underscores the efficiency of nanoparticles in catalyzing such reactions but also contributes to the development of eco-friendly and economical methodologies in organic synthesis, with potential applications in drug development and materials science (Shehab & El-Shwiniy, 2018).
properties
IUPAC Name |
N-(oxan-4-yl)-4-thiophen-3-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-15(16-12-3-8-19-9-4-12)17-6-1-13(2-7-17)20-14-5-10-21-11-14/h5,10-13H,1-4,6-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBCODSFHXXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)NC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydro-2H-pyran-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide |
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